molecular formula C21H28N6O2 B4237660 3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4237660
M. Wt: 396.5 g/mol
InChI Key: CMJCTPYRWRLGQH-UHFFFAOYSA-N
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Description

3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C21H28N6O2 It is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a piperazine compound, followed by further functionalization to introduce the methyl and propyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-8-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-6-15(2)13-16/h5-7,13H,4,8-12,14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCTPYRWRLGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
3-methyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

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